molecular formula C17H21NO5S2 B2628562 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 1448076-17-2

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2628562
CAS No.: 1448076-17-2
M. Wt: 383.48
InChI Key: UQJCSIZZXZRMAQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound characterized by its unique structural features. This compound contains a sulfonamide group, a hydroxyethyl group, and a dimethoxybenzene moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps:

  • Formation of the Hydroxyethyl Intermediate: : The initial step involves the reaction of 4-(methylthio)benzaldehyde with an appropriate reagent to introduce the hydroxyethyl group. This can be achieved through a Grignard reaction using ethylene oxide in the presence of a magnesium halide catalyst.

  • Sulfonamide Formation: : The hydroxyethyl intermediate is then reacted with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage through nucleophilic substitution.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification techniques like industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, converting it to a sulfoxide or sulfone.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine under specific conditions.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,4-dimethoxybenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. The presence of the sulfonamide group suggests possible antibacterial activity, while the hydroxy and methoxy groups may contribute to interactions with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,4-dimethoxybenzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, potentially inhibiting enzymes involved in folate synthesis. Additionally, the hydroxy and methoxy groups may facilitate binding to proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide: Similar in structure but with a pivalamide group instead of the dimethoxybenzenesulfonamide.

    N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: Contains a pyrazole ring, offering different chemical properties.

Uniqueness

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,4-dimethoxybenzenesulfonamide is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. The presence of both hydroxy and methoxy groups along with the sulfonamide linkage allows for versatile interactions in chemical reactions and potential biological activities.

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5S2/c1-22-16-9-8-14(10-17(16)23-2)25(20,21)18-11-15(19)12-4-6-13(24-3)7-5-12/h4-10,15,18-19H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJCSIZZXZRMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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